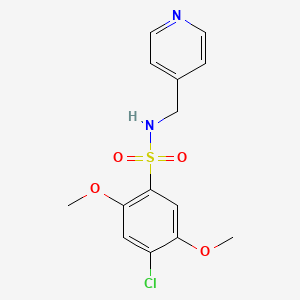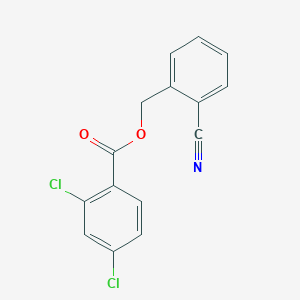![molecular formula C25H30N2O4 B5064576 1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5064576.png)
1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as BDP and is a potent and selective antagonist of the dopamine D3 receptor.
作用機序
BDP acts as a competitive antagonist of the dopamine D3 receptor. It binds to the receptor and prevents dopamine from binding, which leads to a decrease in dopamine signaling. This decrease in dopamine signaling has been shown to have therapeutic effects in several neurological disorders.
Biochemical and Physiological Effects:
BDP has been shown to have several biochemical and physiological effects. It has been shown to decrease dopamine signaling in the brain, which leads to a decrease in addictive behaviors. BDP has also been shown to decrease the symptoms of schizophrenia and Parkinson’s disease in animal models.
実験室実験の利点と制限
One advantage of using BDP in lab experiments is its potency and selectivity for the dopamine D3 receptor. This allows for precise targeting of the receptor and reduces the potential for off-target effects. However, one limitation of using BDP is its limited availability and high cost, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of BDP. One direction is the development of more potent and selective dopamine D3 receptor antagonists for use in scientific research and potential therapeutic applications. Another direction is the investigation of the potential use of BDP in the treatment of other neurological disorders, such as depression and anxiety. Additionally, the study of the long-term effects of BDP on the brain and behavior is an important area of future research.
Conclusion:
In conclusion, 1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine, or BDP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor and has potential therapeutic effects in several neurological disorders. The synthesis of BDP has been optimized to produce high yields and purity. Future research directions include the development of more potent and selective dopamine D3 receptor antagonists and investigation of the potential use of BDP in the treatment of other neurological disorders.
合成法
The synthesis of BDP involves several steps. The starting material is 1-(1,3-benzodioxol-4-ylmethyl)piperazine, which is reacted with 4-(1-piperidinylcarbonyl)phenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-bromophenoxyacetic acid to produce BDP. The synthesis of BDP has been optimized to produce high yields and purity.
科学的研究の応用
BDP has been studied extensively for its potential use in scientific research. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in several neurological disorders such as addiction, schizophrenia, and Parkinson’s disease. BDP has also been shown to have potential therapeutic effects in these disorders.
特性
IUPAC Name |
[4-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c28-25(27-13-2-1-3-14-27)19-7-9-21(10-8-19)31-22-11-15-26(16-12-22)17-20-5-4-6-23-24(20)30-18-29-23/h4-10,22H,1-3,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOMGWBOKRNHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=C5C(=CC=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-4-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064493.png)

![N-[2-(4-bromo-2-chlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5064506.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5064510.png)
![N-cyclohexyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5064525.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B5064535.png)


![3-(anilinosulfonyl)-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methylbenzamide](/img/structure/B5064550.png)
![N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine](/img/structure/B5064553.png)
![ethyl 4-(cyclopropylmethyl)-1-[(3'-fluoro-3-biphenylyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5064564.png)

![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064582.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5064588.png)